rac-Irofulven

Description

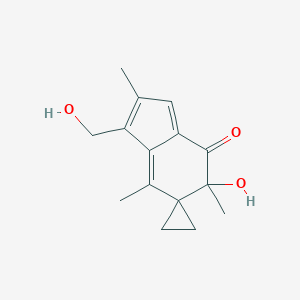

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJCIQSJJKZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397208, DTXSID70870055 | |

| Record name | rac-Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-Hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethylspiro[cyclopropane-1,5'-inden]-7'(6'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187277-46-9 | |

| Record name | rac-Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Investigations of Rac Irofulven

In Vitro Cytotoxicity and Antiproliferative Activity

The antitumor potential of rac-Irofulven has been extensively evaluated across a wide array of human cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects. These preclinical in vitro studies have been crucial in delineating the spectrum of its activity and identifying potential predictive biomarkers of response.

Activity across Diverse Cancer Cell Lines

This compound has shown potent activity against a variety of human tumor cells of epithelial origin. aacrjournals.org Its cytotoxic effects are particularly pronounced in cell lines derived from non-small cell lung and ovarian carcinomas, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) ranging from 11 to 68 ng/ml. aacrjournals.org The compound has also demonstrated notable activity against malignant glioma cells, with IC50 values around 30 ng/ml. aacrjournals.org Furthermore, studies have reported its efficacy in all tested head and neck, colon, and ovarian cancer cell lines. aacrjournals.org

In colon cancer, the CoLo 205 cell line was found to be highly sensitive, with an IC50 of 6 ng/ml. aacrjournals.org The HT29 colon cancer cell line also showed susceptibility to irofulven (B1672183). nih.gov For breast cancer, irofulven has displayed cytotoxic effects against cell lines including MCF7, SKBR3, and ZR-75-1. nih.gov In ovarian cancer, the OVCAR3 cell line was identified as being particularly sensitive, with an IC50 of 2.4 µM. nih.gov Other ovarian cancer cell lines such as CAOV3 and IGROV1 are also susceptible. nih.gov

Conversely, this compound has demonstrated limited activity against sarcoma and leukemia cell lines, with IC50 values often exceeding 100 ng/ml. aacrjournals.org

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| CoLo 205 | Colon Carcinoma | 6 ng/mL | aacrjournals.org |

| HT29 | Colon Carcinoma | Not specified | nih.gov |

| OVCAR3 | Ovarian Carcinoma | 2.4 µM | nih.gov |

| Glioma cells | Malignant Glioma | ~30 ng/mL | aacrjournals.org |

| Non-small cell lung carcinoma cells | Non-Small Cell Lung Carcinoma | 11-68 ng/mL | aacrjournals.org |

| Ovarian carcinoma cells | Ovarian Carcinoma | 11-68 ng/mL | aacrjournals.org |

| MCF7 | Breast Cancer | Not specified | nih.gov |

| SKBR3 | Breast Cancer | Not specified | nih.gov |

| ZR-75-1 | Breast Cancer | Not specified | nih.gov |

| CAOV3 | Ovarian Cancer | Not specified | nih.gov |

| IGROV1 | Ovarian Cancer | Not specified | nih.gov |

Differential Effects on Tumor vs. Normal Cells

A significant aspect of this compound's preclinical profile is its selective induction of apoptosis in tumor cells compared to normal cells. nih.gov Studies have shown that normal human mammary epithelial cells (HMEC) are relatively refractory to the apoptotic effects of irofulven at concentrations that are cytotoxic to breast cancer cells. nih.gov Apoptosis was observed in HMEC only at concentrations greater than 3 µM, whereas significant apoptosis was induced in breast cancer cell lines at 1 µM. nih.gov

This differential effect is closely linked to the cellular DNA repair capacity. Specifically, the nucleotide excision repair (NER) pathway plays a crucial role in repairing the DNA damage induced by irofulven. researchgate.net Consequently, cells with deficiencies in the NER pathway exhibit significantly increased sensitivity to the compound. This highlights a potential therapeutic window, as many cancers have compromised DNA repair mechanisms.

Furthermore, the tumor suppressor protein BRCA1, which is critical for DNA damage response, influences cellular sensitivity to irofulven. wvu.edu Cancer cells deficient in BRCA1 are more sensitive to irofulven, suggesting that the compound could be particularly effective in tumors with BRCA1 mutations. wvu.edu

In Vivo Efficacy Studies in Animal Models

The promising in vitro activity of this compound has been substantiated in various in vivo animal models, particularly in xenografts of human tumors. These studies have provided evidence of its antitumor efficacy in clinically relevant settings.

Antitumor Activity in Xenograft Models

This compound has demonstrated broad-spectrum antitumor activity in human tumor xenograft models derived from breast, colon, lung, and gastric carcinomas, as well as glioblastoma multiforme. aacrjournals.org In a prostate cancer model using DU-145 xenografts, treatment with irofulven resulted in curative activity, with 8 out of 10 animals showing complete tumor remission. nih.gov

Efficacy in Specific Tumor Types within Animal Models

The efficacy of this compound has been notable in several specific tumor types in xenograft models:

Prostate Cancer: In androgen-independent prostate cancer models, irofulven has shown strong activity both as a monotherapy and in combination. nih.gov In DU-145 xenografts, combination therapy with docetaxel (B913) led to curative activity in 80% of the animals. nih.gov

Ovarian Cancer: In an SK-OV-3 ovarian cancer xenograft model, irofulven treatment resulted in a 25% partial shrinkage rate and a mean tumor growth inhibition of 82% in the remaining animals. mdpi.com

Pediatric Solid Tumors: this compound has shown significant activity against a range of pediatric solid tumor xenografts. At a dose of 4.6 mg/kg, objective regressions were observed in 14 out of 18 tumor lines, representing a 78% response rate. aacrjournals.org These models included brain tumors, neuroblastomas, and rhabdomyosarcomas. aacrjournals.org

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Xenograft Model | Cancer Type | Efficacy | Reference |

|---|---|---|---|

| DU-145 | Prostate Cancer | 8/10 complete remissions (in combination with docetaxel) | nih.gov |

| SK-OV-3 | Ovarian Cancer | 25% partial shrinkage rate; 82% mean tumor growth inhibition | mdpi.com |

| Pediatric Solid Tumors (various) | Brain Tumors, Neuroblastoma, Rhabdomyosarcoma | 78% objective regression rate (14/18 tumor lines) | aacrjournals.org |

Elucidation of this compound's Molecular and Cellular Mechanisms

The antitumor activity of this compound stems from its unique interactions with cellular macromolecules, leading to the induction of cell death. Its mechanism of action is primarily centered on its ability to cause DNA damage and subsequently trigger apoptotic pathways.

This compound is characterized as an alkylating agent due to its capacity to covalently bind to biological macromolecules, including DNA. aacrjournals.org This interaction leads to the formation of DNA adducts, which are lesions that can disrupt normal cellular processes like DNA replication. nih.gov The compound is a potent inhibitor of DNA synthesis and causes cell cycle arrest in the S phase. aacrjournals.org The DNA damage induced by irofulven includes the generation of DNA double-strand breaks, which are particularly lethal to cells if not repaired. nih.gov

The cellular response to irofulven-induced DNA damage is a critical determinant of its cytotoxicity. The DNA damage response pathway is activated, involving the ATM protein and its downstream targets such as CHK2 and p53. nih.gov The activation of CHK2 by irofulven is dependent on ongoing DNA replication. nih.gov

A key aspect of irofulven's mechanism is the induction of apoptosis. This programmed cell death is mediated by the caspase cascade, although it can proceed independently of caspase-3 in some breast cancer cells. nih.gov The activation of JNK and ERK kinases is also involved in mediating irofulven-induced apoptosis in pancreatic cancer cells. researchgate.net Notably, the pro-apoptotic and growth-inhibitory effects of irofulven are largely retained even in cells that overexpress the anti-apoptotic protein Bcl-2. nih.gov This suggests that irofulven can overcome a common mechanism of chemotherapy resistance. nih.gov

The efficacy of irofulven is significantly influenced by the cell's ability to repair the DNA damage it causes. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for repairing irofulven-induced DNA lesions. researchgate.net Consequently, cancer cells with deficient NER are more sensitive to the drug. researchgate.net

Interference with DNA Replication and Cell Division

A primary consequence of irofulven's interaction with DNA is the potent inhibition of DNA replication. medchemexpress.comdrugbank.comnih.gov This interference with DNA synthesis is a key aspect of its cytotoxic activity. aacrjournals.org The stalled DNA replication forks caused by irofulven can lead to the generation of DNA double-strand breaks. nih.gov This disruption of DNA replication ultimately interferes with cell division. drugbank.comnih.gov

Induction of Apoptosis and Cell Death Pathways

Irofulven is a potent inducer of apoptosis, or programmed cell death, in various tumor cell types. medchemexpress.comaacrjournals.org The apoptotic process initiated by irofulven involves mitochondrial dysfunction. aacrjournals.orgnih.gov Key events include the early translocation of the proapoptotic protein Bax from the cytosol to the mitochondria, which occurs within 2 to 5 hours of exposure. aacrjournals.orgnih.gov This is followed by the dissipation of the mitochondrial membrane potential and the release of cytochrome c between 4 to 12 hours. aacrjournals.orgnih.gov

The activation of caspases, a family of proteases crucial for apoptosis, follows these mitochondrial events. The processing of caspase-9 initiates a caspase cascade at approximately 6 hours. aacrjournals.orgnih.gov This cascade then provides a positive feedback loop that enhances the release of cytochrome c. aacrjournals.org The inhibition of caspases can block the DNA fragmentation characteristic of apoptosis. aacrjournals.orgnih.gov However, even with caspase inhibition, irofulven can still induce cell death through a caspase-independent pathway, highlighting the multifaceted nature of its cytotoxic effects. aacrjournals.orgnih.gov Notably, irofulven-induced apoptosis appears to be largely independent of Bcl-2 and p53 status. nih.govtandfonline.comnih.gov The drug is capable of inducing premitotic apoptosis, meaning that cells can be committed to death without needing to traverse through mitosis. nih.gov

Cell Cycle Perturbations

Irofulven induces significant perturbations in the cell cycle, leading to cell cycle arrest. nih.govnih.gov The specific phase of arrest is dependent on the p53 status of the cells. medchemexpress.comnih.gov In p53 wild-type cells, irofulven treatment primarily causes a G1 and S phase arrest. nih.govaacrjournals.org In contrast, p53-mutated or-null cells tend to arrest in the S and G2/M phases. medchemexpress.comaacrjournals.org

Kinase Activation and Signaling Pathway Modulation

Irofulven treatment leads to the activation of several key kinases involved in DNA damage response and cell signaling pathways. A significant finding is the activation of the ATM (ataxia telangiectasia-mutated) kinase. tandfonline.com The activation of ATM by irofulven subsequently leads to the phosphorylation and activation of its downstream target, the checkpoint kinase CHK2. nih.govtandfonline.comaacrjournals.org This CHK2 activation is dependent on ongoing DNA replication. nih.gov

In addition to the ATM-CHK2 pathway, irofulven has been shown to activate the JNK1 and Erk1/2 kinases, which are part of the mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net The activation of these kinases is implicated in mediating the apoptotic effects of irofulven. researchgate.net Conversely, another key kinase in the DNA damage response, CHK1, is not activated by irofulven. researchgate.net

Subcellular Localization Studies

Studies using radiolabeled irofulven have provided insights into its distribution within the cell. The compound has been observed to localize primarily in the nuclear compartment. nih.gov Following the nucleus, it is also found in the cytosolic and membranous compartments. nih.gov This localization pattern is consistent with its primary mechanism of action involving DNA interaction and modification within the nucleus. Further research has indicated that the subcellular localization of proteins that interact with irofulven, such as FANCD2, may be a factor in cellular response. researchgate.netresearchgate.net

Preclinical Synergy and Combination Studies

Preclinical studies have demonstrated that the antitumor activity of irofulven can be enhanced when used in combination with other anticancer agents. Synergistic or additive effects have been observed with a variety of drugs.

Table 1: Preclinical Synergy of Irofulven with Other Agents

| Combination Agent | Effect | Cancer Model | Reference |

|---|---|---|---|

| Gemcitabine (B846) | Additive to Curative | Pancreatic Cancer Xenografts | iiarjournals.org |

| Platinum Compounds (e.g., Cisplatin) | Synergistic | Various | nih.govnih.govresearchgate.net |

| Taxanes (e.g., Paclitaxel (B517696), Docetaxel) | Synergistic | In vitro and In vivo models | nih.govresearchgate.net |

| Topotecan | Synergistic | Preclinical models | nih.gov |

| Irinotecan (B1672180) | Feasible Combination | Phase I trial | nih.gov |

| Alkylating Agents (e.g., Melphalan (B128), Chlorambucil) | Synergistic | MV522 Lung Tumor Model | nih.gov |

| Altretamine | Synergistic | MV522 Lung Tumor Model | nih.gov |

| Vinca (B1221190) Alkaloids (e.g., Vinorelbine) | Antagonistic or Less Efficacious | In vitro and Xenograft models | researchgate.net |

The synergy with DNA damaging agents like platinum compounds and certain alkylating agents is thought to stem from overwhelming the nucleotide excision repair (NER) system at two different points. nih.govnih.gov The combination with taxanes has been shown to be particularly effective, leading to complete tumor regressions in some xenograft models. researchgate.net In contrast, combinations with vinca alkaloids have shown antagonistic effects. researchgate.net These studies provide a rationale for the clinical investigation of irofulven in combination therapies. iiarjournals.org

Combinatorial Effects with DNA Damaging Agents

Preclinical studies have extensively investigated the potential of this compound in combination with various DNA damaging agents, revealing synergistic and additive interactions that enhance its antitumor activity. The rationale behind these combinations often lies in the distinct mechanisms by which these agents induce DNA damage and the cellular responses they trigger.

In vivo studies using the MV522 human lung carcinoma xenograft model have demonstrated significant synergy between irofulven and platinum-derived agents, as well as certain bifunctional alkylating agents. capes.gov.br A notable synergistic interaction was observed with cisplatin (B142131), a cornerstone of chemotherapy. Simultaneous exposure of various cancer cell lines to irofulven and cisplatin resulted in at least an additive effect. researchgate.net Specifically, in HT-29 and HCT-116 colorectal carcinoma cells and A2780 ovarian carcinoma cells, simultaneous treatment proved beneficial. researchgate.net However, the sequence of administration was found to be critical; cisplatin followed by irofulven was additive in parental HCT-116 and A2780 cells, whereas the reverse sequence was antagonistic in all tested models. researchgate.net This suggests that cisplatin-induced damage may prime the cells for enhanced sensitivity to irofulven. The combination of irofulven with cisplatin has shown supra-additive antitumor activity in human carcinoma xenograft models. cancernetwork.com

Similar synergistic or super-additive interactions in the MV522 lung tumor model were noted with other alkylating agents like melphalan and chlorambucil, and with altretamine. capes.gov.br The underlying mechanism for this synergy is thought to involve the nucleotide excision repair (NER) system being overwhelmed at two different points, leading to prolonged stalling of transcription forks and subsequent apoptosis. capes.gov.br

The combination of irofulven with the antimetabolite gemcitabine has also been shown to be effective. In vitro studies with MiaPaCa and Panc-1 pancreatic cancer cells indicated at least an additive interaction. nih.gov In vivo, the combination of irofulven and gemcitabine demonstrated curative activity against MiaPaCa pancreatic xenografts, with enhanced antitumor activity compared to either agent alone. nih.govaacrjournals.org Greater than additive efficacy was also reported in the MV522 lung carcinoma xenograft model. nih.gov Strong synergistic activity has been documented with other antimetabolites as well, including 5-fluorouracil (B62378) (5-FU), particularly in the MV522 lung carcinoma cell line and its corresponding xenograft model. aacrjournals.org For the combination of irofulven and 5-FU, simultaneous exposure was at least additive in all tested cell lines, including irofulven- and cisplatin-resistant variants. researchgate.net The sequence of 5-FU followed by irofulven was synergistic for an irofulven-resistant HCT-116 cell line, while irofulven followed by 5-FU was synergistic for two ovarian cell lines. researchgate.net

Interestingly, no synergistic activity was detected when irofulven was combined with agents that induce DNA cleavage or intercalate into DNA. capes.gov.br

| Combination Agent | Cancer Model | Interaction Type | Key Findings |

| Cisplatin | HT-29, HCT-116 (colorectal), A2780 (ovarian) cell lines | Additive (Simultaneous) / Antagonistic (Irofulven first) | Simultaneous exposure was at least additive; Irofulven followed by cisplatin was antagonistic. researchgate.net |

| Cisplatin | Human carcinoma xenograft models | Supra-additive | Enhanced antitumor activity observed. cancernetwork.com |

| Melphalan | MV522 lung carcinoma xenograft | Synergistic/Super-additive | Enhanced antitumor activity. capes.gov.br |

| Chlorambucil | MV522 lung carcinoma xenograft | Synergistic/Super-additive | Enhanced antitumor activity. capes.gov.br |

| Altretamine | MV522 lung carcinoma xenograft | Synergistic/Super-additive | Enhanced antitumor activity. capes.gov.br |

| Gemcitabine | MiaPaCa, Panc-1 (pancreatic) cell lines | Additive | At least an additive interaction observed in vitro. nih.gov |

| Gemcitabine | MiaPaCa pancreatic xenograft | Enhanced Antitumor Activity | Combination showed curative activity. nih.govaacrjournals.org |

| 5-Fluorouracil | HT-29, HCT-116, A2780 cell lines (including resistant variants) | Additive to Synergistic | Simultaneous exposure was additive to synergistic; sequence-dependent synergy observed. researchgate.net |

Synergy with Antimitotic Agents

The combination of this compound with antimitotic agents, particularly taxanes, has been a significant focus of preclinical research, yielding promising results. Antimitotic agents interfere with the dynamics of microtubules, a cellular component that irofulven does not directly target, providing a strong rationale for combination therapy.

In both in vitro and in vivo studies, the combination of irofulven with the taxanes paclitaxel and docetaxel has demonstrated marked synergistic activity. tandfonline.com In the MV522 lung carcinoma xenograft model, the combination of suboptimal doses of irofulven and a taxane (B156437) led to complete cures in a majority of the animals. tandfonline.com Specifically, when combined with paclitaxel, a complete regression rate of 75% was observed, with a 160% increase in lifespan compared to irofulven alone. tandfonline.com The combination with docetaxel resulted in a 50% complete regression rate and an 80% increase in lifespan. tandfonline.com These findings are supported by other studies showing supra-additive antitumor activity of irofulven with both paclitaxel and docetaxel in human carcinoma xenograft models. cancernetwork.com

In contrast to the synergy seen with taxanes, the combination of irofulven with other classes of antimitotic agents, such as the vinca alkaloids (e.g., vinblastine, vincristine, vinorelbine), rhizoxin, s-trityl cysteine, or allocolchicine, produced either additive or antagonistic effects in vitro. tandfonline.com Xenograft studies mirrored these in vitro findings, with the tumor response in animals treated with irofulven and vinca alkaloids being less than that of animals treated with irofulven as a monotherapy. tandfonline.com This suggests that the specific mechanism of microtubule disruption by vinca alkaloids may not be complementary to the cytotoxic effects of irofulven, unlike the microtubule-stabilizing action of taxanes.

| Combination Agent | Cancer Model | Interaction Type | Key Findings |

| Paclitaxel | MV522 lung carcinoma xenograft | Synergistic | 75% complete regression rate; 160% increase in lifespan. tandfonline.com |

| Docetaxel | MV522 lung carcinoma xenograft | Synergistic | 50% complete regression rate; 80% increase in lifespan. tandfonline.com |

| Vinca Alkaloids (e.g., Vinorelbine) | MV522 lung carcinoma xenograft | Antagonistic/Less than Additive | Tumor response was less than with irofulven alone. tandfonline.com |

| Rhizoxin | In vitro | Additive/Antagonistic | No synergistic effect observed. tandfonline.com |

| s-trityl cysteine | In vitro | Additive/Antagonistic | No synergistic effect observed. tandfonline.com |

| Allocolchicine | In vitro | Additive/Antagonistic | No synergistic effect observed. tandfonline.com |

Combination with Radiotherapy

A key study investigated the combination of hydroxymethylacylfulvene (HMAF, irofulven) and gamma radiation in human prostate tumor cell lines (androgen-responsive and androgen-independent). allenpress.com While radiation alone induced only a marginal level of apoptosis, the combination with HMAF led to markedly increased levels of apoptosis. allenpress.com When the drug treatment preceded irradiation, at least additive levels of apoptosis were observed. allenpress.com

Furthermore, the combined treatment significantly impacted the long-term survival of cancer cells. The combination of ionizing radiation and HMAF reduced the radiation dose required to achieve the same level of clonogenic survival by up to 2.5-fold. allenpress.com This potentiation of apoptosis and reduction in clonogenic survival was observed at HMAF concentrations lower than those that caused a 10% reduction in survival on their own, and at radiation doses up to 6 Gy. allenpress.com Importantly, this enhanced effect was not observed in normal cells, suggesting a potential therapeutic window for this combination. allenpress.com

While these findings are promising, it has been noted that further studies are necessary to determine if irofulven acts as a radiosensitizer across a broader range of tumor types. tandfonline.com

| Combination Therapy | Cancer Model | Effect | Key Findings |

| Irofulven + Gamma Radiation | Human Prostate Tumor Cell Lines (androgen-responsive and -independent) | Additive (Apoptosis) | Marked increase in apoptosis compared to either treatment alone, especially when drug precedes radiation. allenpress.com |

| Irofulven + Gamma Radiation | Human Prostate Tumor Cell Lines | Potentiation (Clonogenic Inhibition) | Reduced the required radiation dose for the same level of clonogenic survival by up to 2.5-fold. allenpress.com |

| Irofulven + Gamma Radiation | Normal Cells | No Potentiation | No significant increase in apoptosis or clonogenic inhibition observed. allenpress.com |

Clinical Development of Rac Irofulven

Phase I Clinical Trials

Phase I trials were foundational in establishing the clinical viability of rac-Irofulven. These studies were primarily designed to determine the safety, optimal dosing schedule, and tolerability of the compound in patients with advanced cancers.

Initial Safety Assessments in Advanced Solid Malignancies

Initial Phase I studies enrolled patients with a range of advanced solid malignancies who had often exhausted standard therapeutic options. cancernetwork.comresearchgate.net One such trial included patients with refractory pancreatic cancer, as well as ampullary, colon, hepatocellular, renal cell, and thymic cancers. cancernetwork.com The primary goal of these initial assessments was to evaluate the toxicity profile of this compound and identify a safe dose for further investigation. researchgate.netnih.gov These early trials were critical in observing the compound's behavior in humans and identifying the principal toxicities that would guide the design of subsequent studies. researchgate.netnih.gov

Evaluation of Various Dosing Schedules

Recognizing that the administration schedule could significantly impact both toxicity and efficacy, investigators explored several different dosing regimens for this compound. nih.gov

One of the first schedules tested was a daily infusion for five consecutive days, repeated every four weeks. researchgate.netnih.gov This schedule was evaluated in 46 patients with advanced solid malignancies. researchgate.net

Schedule A: Days 1, 8, and 15 every 4 weeks. nih.gov

Schedule B: Days 1 and 8 every 3 weeks. nih.gov

Schedule C: Days 1 and 15 every 4 weeks. nih.gov

These trials also investigated different infusion durations, comparing 5-minute and 30-minute infusions for some schedules. nih.gov The exploration of these varied schedules was crucial in identifying regimens with a more manageable tolerability profile, which was essential for the drug's continued development. nih.gov

Characterization of Tolerability Profiles

The characterization of this compound's tolerability was a key outcome of the Phase I trials, with different dosing schedules revealing distinct dose-limiting toxicities (DLTs).

In the trial using a daily-for-five-days schedule , the principal DLTs were myelosuppression (specifically neutropenia and persistent thrombocytopenia) and renal dysfunction, which resembled renal tubular acidosis. researchgate.net

| Dosing Schedule | Primary Dose-Limiting Toxicities (DLTs) | Patient Population |

|---|---|---|

| Daily x 5 Days, every 4 weeks | Myelosuppression (Neutropenia, Thrombocytopenia), Renal Dysfunction | Advanced Solid Malignancies |

| Intermittent Weekly/Biweekly (Schedules A, B, C) | Thrombocytopenia, Visual Toxicity (retinal) | Advanced Solid Tumors |

Phase II Clinical Trials

Following the Phase I studies, this compound advanced to Phase II trials to assess its antitumor activity in specific cancer types. cancernetwork.com These trials often focused on patient populations where new therapeutic options were needed. nih.gov

Evaluation of Antitumor Activity in Specific Malignancies

Another Phase II study assessed this compound in 74 heavily pretreated women with recurrent ovarian cancer, stratifying them into platinum-resistant (58 women) and platinum-sensitive (16 women) cohorts. nih.gov This study also observed limited anti-tumor activity, with one partial response in each group. nih.gov

The key findings from the GOG trial are summarized below.

| Efficacy Endpoint | Result |

|---|---|

| Number of Evaluable Patients | 55 |

| Complete Response (CR) | 0 (0%) |

| Partial Response (PR) | 7 (12.7%) |

| Overall Response Rate (CR + PR) | 12.7% |

| Stable Disease (SD) | 30 (54.6%) |

| Median Progression-Free Survival | 6.4 months |

| Median Overall Survival | 22.1+ months |

Based on these results, researchers concluded that this compound would not have a significant role as a single agent in treating ovarian cancer. nih.gov

Pancreatic Cancer

Irofulven (B1672183) has been investigated in patients with advanced pancreatic cancer. A phase II trial evaluated its efficacy in patients with Stage III or Stage IV unresectable pancreatic adenocarcinoma. npcf.us The primary objectives included determining the six-month survival rate and objective tumor response. npcf.us In a phase II study of irofulven in patients with gemcitabine-refractory pancreatic cancer, the drug showed modest activity, with one partial and one complete response reported. researchgate.net However, a subsequent phase III trial comparing irofulven to 5-FU in the same patient population did not confirm this activity. researchgate.net Earlier phase I trials had shown a partial response in one patient with refractory pancreatic cancer. cancernetwork.com More recently, preclinical data has suggested potential for irofulven in pancreatic cancer, and it has received an Orphan Drug Designation from the FDA for this indication. cloudfront.netq4cdn.com

Prostate Cancer

Renal Cell Carcinoma

The clinical activity of irofulven has been evaluated in patients with advanced renal cell carcinoma (RCC). A phase II trial was conducted in patients with advanced RCC who had not received prior chemotherapy. nih.gov In this study of twelve evaluable patients, no major responses were achieved, though eight patients had stable disease as their best response. nih.gov Another phase II trial in patients with metastatic renal cell cancer also showed no objective responses. nih.gov However, a partial response in a renal cancer patient was noted in a phase I study of irofulven administered on intermittent weekly schedules. nih.govaacrjournals.org

Non-Small Cell Lung Cancer

Other Solid Tumors

Irofulven has been studied in a range of other solid tumors. Phase I trials have shown stable disease in patients with ampullary, colon, and thymic cancers. cancernetwork.com A phase I study in children with recurrent or refractory solid tumors was also conducted. australianclinicaltrials.gov.aumedpath.com In a phase II trial conducted by the Gynecologic Oncology Group, irofulven was evaluated in patients with recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer. nih.govresearchgate.net This trial reported a 12.7% partial response rate and stable disease in 54.6% of patients. nih.govresearchgate.net Additionally, a complete response in a heavily pretreated ovarian cancer patient was observed in a phase I trial. nih.gov

Assessment of Clinical Response Parameters

The assessment of clinical response to this compound in clinical trials has utilized standard oncology endpoints.

Disease Stabilization: Stable disease has also been a key parameter, with a significant number of patients across different tumor types achieving this outcome. cancernetwork.comnih.govnih.gov In a study on hormone-refractory prostate cancer, 84% of patients had disease stabilization. nih.gov

Biomarkers: In prostate cancer trials, a sustained decrease of 50% or greater in serum prostate-specific antigen (PSA) levels was a primary objective for assessing antitumor activity. nih.gov Studies have suggested that changes in PSA levels correlate with the growth inhibition of prostate cancer cells treated with irofulven, making it a reasonable marker of tumor burden. nih.gov More recent research has focused on identifying patients with mutations in genes like ERCC2/3, which are involved in DNA repair, as these patients may be more responsive to irofulven. drug-dev.comallarity.com

Clinical Benefit: In some studies, particularly in pancreatic cancer, clinical benefit was also measured by improvements in pain, performance status, and weight. npcf.us

Interactive Data Table: Clinical Response to this compound in Various Cancers

| Cancer Type | Trial Phase | Number of Evaluable Patients | Objective Response Rate (ORR) | Stable Disease (SD) | Key Findings |

| Pancreatic Cancer | Phase II | Not Specified | Modest activity (1 PR, 1 CR) | Not Specified | Activity not confirmed in Phase III. researchgate.net |

| Prostate Cancer | Phase II | 32 | 13% (Partial Response) | 84% | Median PFS of 3.2 months. nih.gov |

| Renal Cell Carcinoma | Phase II | 12 | 0% | 67% | No major responses observed. nih.gov |

| Ovarian Cancer | Phase II | 55 | 12.7% (Partial Response) | 54.6% | Median PFS of 6.4 months. nih.govresearchgate.net |

Safety and Toxicity Profiles in Larger Patient Cohorts

The safety and toxicity of this compound have been characterized in various clinical trials, with the profile varying depending on the dosing schedule.

Hematologic Toxicities: Myelosuppression, including thrombocytopenia, neutropenia, and anemia, has been a common and dose-limiting toxicity. cancernetwork.comnih.gov In a phase II study in prostate cancer, grade 4 thrombocytopenia, anemia, and neutropenia each occurred in one patient. nih.gov Similarly, in a trial on ovarian cancer, grade 4 hematologic toxicity was limited to reversible neutropenia and thrombocytopenia. nih.govresearchgate.net

Gastrointestinal Toxicities: Nausea, vomiting, and asthenia have been frequently reported non-hematologic toxicities. cancernetwork.comnih.gov In a prostate cancer trial, the most common grade 3 non-hematologic toxicities were asthenia (19%), vomiting (14%), and nausea (12%). nih.gov

Other Toxicities: Other reported toxicities include fatigue, anorexia, and hypomagnesemia. cancernetwork.comnih.govresearchgate.net Renal toxicity was observed in a phase I trial using a daily for 5 days schedule but was not seen in studies with intermittent weekly schedules. aacrjournals.org

Interactive Data Table: Common Toxicities Associated with this compound

| Toxicity Type | Grade 3 | Grade 4 | Description |

| Thrombocytopenia | Common | Reported | A frequent dose-limiting toxicity. nih.govnih.gov |

| Neutropenia | Common | Reported | Reversible in many cases. nih.govnih.govresearchgate.net |

| Anemia | Less Common | Reported | Part of the myelosuppressive effects. nih.gov |

| Nausea and Vomiting | 12-14% | - | Common gastrointestinal side effects. nih.gov |

| Asthenia/Fatigue | 19% | - | A common non-hematologic toxicity. cancernetwork.comnih.gov |

| Visual Disturbances | Reported (1 patient) | - | Dose-dependent, linked to retinal toxicity. nih.govaacrjournals.org |

Phase III Clinical Trials of this compound

The progression of this compound (also known as MGI-114) into Phase III clinical trials was a significant step in its development, primarily focusing on patient populations with advanced cancers and limited treatment options. These large-scale studies were designed to definitively assess the efficacy and safety of this compound against established standard-of-care treatments.

Comparative Efficacy and Safety Studies

However, the trial was prematurely discontinued (B1498344) by the sponsor, MGI Pharma. drug-dev.com An independent data safety monitoring board conducted a preliminary analysis and concluded that the comparator arm, 5-FU, demonstrated a greater-than-expected survival benefit. drug-dev.com This finding made it statistically improbable for the trial to achieve its primary objective of demonstrating the superiority of this compound over 5-FU. drug-dev.com Due to this early termination, detailed comparative efficacy and safety data from this Phase III study were not made publicly available.

Evaluation against Standard Treatments

While the primary Phase III trial in pancreatic cancer did not yield conclusive data on this compound's comparative efficacy due to its termination, earlier and concurrent Phase II studies provided insights into its potential activity against various cancers, some of which had become resistant to standard therapies.

Further development of irofulven was later pursued by Lantern Pharma, which reacquired the global rights to the compound. drug-dev.comallarity.com Their strategy involves leveraging a biomarker-driven approach, specifically focusing on patients with mutations in the ERCC2/3 genes, which are involved in DNA repair. drug-dev.comallarity.com This suggests a refined approach to patient selection may enhance the therapeutic benefit of irofulven in future clinical evaluations. drug-dev.comallarity.com

Below are tables summarizing the available efficacy data from a key Phase II trial, which helps to contextualize the evaluation of this compound in the absence of comprehensive Phase III data.

Table 1: Efficacy of this compound in Metastatic Castration-Resistant Prostate Cancer (Phase II)

| Efficacy Endpoint | Result |

|---|---|

| Median Overall Survival (mOS) | 12.5 months |

| Historical mOS for 4th-line+ treatments | 7.1 - 9.9 months |

Data from an initial cohort of 9 patients in a Phase 2 trial in docetaxel-pretreated metastatic castration-resistant prostate cancer. prnewswire.com

Therapeutic Applications and Efficacy of Rac Irofulven

rac-Irofulven as Monotherapy in Defined Malignancies

This compound has been evaluated as a single agent in several clinical trials for various cancers, demonstrating modest but noteworthy activity, particularly in heavily pretreated patient populations.

Phase II studies using a daily-for-5-days schedule showed promising antitumor activity for this compound monotherapy in heavily pretreated ovarian cancer and androgen-independent prostate cancer. aacrjournals.org In gemcitabine-refractory pancreatic cancer, this compound also demonstrated modest activity as a single agent. iiarjournals.orgresearchgate.net A pivotal Phase III trial was initiated for patients with advanced-stage pancreatic cancer that had progressed after treatment with gemcitabine (B846). cancernetwork.com

Furthermore, Phase II trials have explored its efficacy in other malignancies. One such trial focused on patients with persistent or recurrent, refractory endometrial cancer. medpath.com Another study investigated its use in patients with previously untreated advanced colorectal cancer. ngram.com In a Phase I study with intermittent scheduling, two objective responses and seven instances of disease stabilization lasting over four months were observed in a heavily pretreated population with various advanced solid tumors. aacrjournals.org

Table 1: Clinical Efficacy of this compound Monotherapy in Selected Malignancies

| Cancer Type | Clinical Trial Phase | Key Efficacy Results |

| Ovarian/Primary Peritoneal Cancer (Platinum-Sensitive Recurrent) | Phase II | Partial Response (PR): 12.7%Stable Disease (SD): 54.6%Median Progression-Free Survival: 6.4 monthsMedian Overall Survival: ≥22.1 months nih.govresearchgate.net |

| Pancreatic Cancer (Gemcitabine-Refractory) | Phase II | Showed modest activity. iiarjournals.orgresearchgate.net A Phase III trial was initiated based on these findings. cancernetwork.com |

| Prostate Cancer (Androgen-Independent) | Phase II | Demonstrated promising antitumor activity in heavily pretreated patients. aacrjournals.orgnih.gov |

| Advanced Solid Tumors (Heavily Pretreated) | Phase I | 2 objective responses and 7 disease stabilizations (>4 months) were observed. aacrjournals.org |

| Endometrial Cancer (Persistent/Recurrent, Refractory) | Phase II | Investigated antitumor activity. medpath.com |

This compound in Combination Chemotherapy Regimens

The rationale for combining this compound with other cytotoxic agents is rooted in its unique mechanism of action and the potential for synergistic or additive antitumor effects. As a DNA-damaging agent, this compound can be combined with drugs that have complementary mechanisms, potentially enhancing efficacy while allowing for dose reductions that could mitigate toxicity. nih.gov

Preclinical studies have shown that this compound has supra-additive or synergistic activity with a range of chemotherapeutic agents. aacrjournals.orgcancernetwork.com These include:

Platinum-based agents (e.g., Cisplatin (B142131), Oxaliplatin): The combination is expected to overwhelm the nucleotide excision repair (NER) system, which is involved in repairing DNA damage caused by both types of agents. researchgate.netnih.gov This leads to stalled transcription forks and the initiation of apoptosis. researchgate.netnih.gov

Taxanes (e.g., Paclitaxel (B517696), Docetaxel): Synergistic activity has been observed in both in vitro and in vivo studies. aacrjournals.orgresearchgate.net

Topoisomerase I inhibitors (e.g., Topotecan, Irinotecan): Human carcinoma xenograft models have shown supra-additive antitumor activity with this combination. aacrjournals.org

Other DNA Damaging Agents: Synergistic interactions have been noted with select alkylating agents like melphalan (B128) and chlorambucil, as well as with mitomycin C and thiotepa (B1682881). researchgate.netnih.govnih.gov The common factor among these agents appears to be the production of intrastrand DNA crosslinks. researchgate.netnih.gov

The potential to combine effectively with other agents is also supported by findings that acquired resistance to this compound has a limited impact on the effects of its combination with cisplatin and oxaliplatin (B1677828). researchgate.netresearchgate.net

Building on the preclinical rationale, several combination regimens involving this compound have been investigated in clinical and preclinical settings.

In studies on prostate cancer models, combining this compound with mitoxantrone (B413) or docetaxel (B913) demonstrated enhanced antitumor activity. nih.gov The combination with mitoxantrone showed additive to synergistic activity in viability assays and enhanced tumor inhibition in xenografts. nih.gov With docetaxel, additive effects were seen in PC-3 xenografts, and curative activity was observed in DU-145 xenografts. nih.gov

For pancreatic cancer, the combination of this compound and gemcitabine has been shown to be at least additive in cell lines. iiarjournals.org In MiaPaCa xenograft models, this combination demonstrated curative activity. iiarjournals.org

In human colon and breast cancer cells, this compound displayed synergistic antiproliferative and pro-apoptotic effects when combined with oxaliplatin. researchgate.net A Phase I trial of this compound combined with irinotecan (B1672180) found the combination to be feasible, though few responses were noted. nih.gov

Table 2: Preclinical and Clinical Outcomes of this compound Combination Therapies

| Combination Agent | Cancer Model/Type | Key Outcomes |

| Mitoxantrone | Prostate Cancer (PC-3, DU-145 cell lines and xenografts) | Additive to synergistic activity in viability assays; enhanced antitumor activity in xenografts. nih.gov |

| Docetaxel | Prostate Cancer (PC-3, DU-145 xenografts) | Additive effects in PC-3 xenografts; curative activity (8/10 complete responses) in DU-145 xenografts. nih.gov |

| Gemcitabine | Pancreatic Cancer (MiaPaCa, Panc-1 cell lines and xenografts) | At least an additive interaction in cell lines; curative activity against MiaPaCa xenografts. iiarjournals.org |

| Oxaliplatin | Colon and Breast Cancer (cell lines) | Synergistic antiproliferative and pro-apoptotic effects. researchgate.net |

| Cisplatin | Colon, Breast, Ovarian Cancer (cell lines) | Synergistic activity demonstrated. researchgate.net |

| Irinotecan | Advanced Solid Tumors | Phase I trial showed the combination was feasible, with few responses observed. aacrjournals.orgnih.gov |

| Thiotepa/Mitomycin C | Lung Carcinoma (MV522 xenografts) | Strong synergistic (supra-additive) activity, with the majority of animals demonstrating a complete cure at subtoxic doses. nih.gov |

The efficacy of this compound in combination therapies can be highly dependent on the sequence of drug administration.

Studies investigating the combination of this compound with platinum compounds have revealed clear sequence-dependent effects. In most tested human colon, breast, and ovarian cancer cell lines, the sequence of oxaliplatin followed by this compound was found to be the most effective schedule, demonstrating synergistic activity. researchgate.netresearchgate.netacs.org Conversely, in MCF7 breast cancer cells, administering this compound prior to or simultaneously with oxaliplatin was more effective. researchgate.net For the CAOV3 ovarian cell line, the combination was partially synergistic when oxaliplatin was given first, and additive when this compound was administered before or at the same time as oxaliplatin. researchgate.netresearchgate.net

Similarly, sequence-dependent effects were observed with gemcitabine in pancreatic cancer cell lines. Isobologram analysis indicated that the combination of this compound and gemcitabine is at least additive, with the specific sequence potentially influencing the degree of cytotoxicity. iiarjournals.org

These findings underscore the importance of optimizing the administration schedule to maximize the therapeutic benefit of this compound-based combination regimens. researchgate.netresearchgate.net

Pharmacological Considerations of Rac Irofulven

Pharmacodynamics of rac-Irofulven Action

Irofulven (B1672183), also known as 6-hydroxymethylacylfulvene (HMAF) or MGI-114, is a semi-synthetic derivative of the mushroom toxin illudin S. aacrjournals.orgnih.govcancernetwork.com Its mechanism of action as an anti-tumor agent is attributed to its ability to be rapidly taken up by tumor cells. drugbank.com Once inside the cell, irofulven covalently binds to macromolecules, including DNA and proteins. drugbank.comiiarjournals.org This interaction with DNA is a key aspect of its cytotoxic effects. medchemexpress.com

The DNA damage induced by irofulven is distinct and is primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway, while largely being ignored by the global genome repair (GGR) pathway of nucleotide excision repair (NER). researchgate.netaacrjournals.orgnih.gov This leads to the formation of bulky DNA adducts. aacrjournals.orgnih.gov Consequently, cells deficient in certain NER enzymes, such as those seen in xeroderma pigmentosum, or with mutations in NER genes like ERCC2 and ERCC3, exhibit hypersensitivity to irofulven. iiarjournals.orgaacrjournals.orgnih.govresearchgate.net The damage response to irofulven also involves homologous recombination repair, and cells with deficiencies in this pathway are more sensitive to the drug. wvu.edu

The cellular response to irofulven-induced DNA damage involves the activation of complex signaling networks. wvu.edu The ATM (ataxia telangiectasia-mutated) and ATR (ATM-Rad3-related) kinases are activated, which in turn phosphorylate and activate downstream effector kinases like CHK1 and CHK2. nih.gov Specifically, irofulven has been shown to induce ATM-dependent activation of CHK2. wvu.eduaacrjournals.orgcapes.gov.br This activation of CHK2 is replication-dependent and contributes to cell cycle arrest. nih.gov

The cytotoxic effects of irofulven ultimately lead to apoptosis, or programmed cell death. iiarjournals.orgmedchemexpress.comwvu.edu This process is mediated by the caspase cascade, although it appears to be independent of caspase-3 status. nih.govresearchgate.net Studies have shown that the apoptosis induced by irofulven is also independent of p53 status, multidrug resistance (MDR), bcl-2 expression, and mismatch repair enzymes. nih.gov In pancreatic cancer cells, the activation of ERK and JNK kinases has been shown to mediate irofulven-induced apoptosis. researchgate.net

The cell cycle is significantly impacted by irofulven treatment, leading to arrest at various phases. nih.goviiarjournals.org The specific phase of arrest can depend on the drug concentration and the p53 status of the cancer cells. aacrjournals.org In p53 wild-type cells, lower concentrations of irofulven tend to cause a G1 and S phase arrest, while p53-mutated or null cells primarily arrest in the S phase and accumulate in the G2/M phase. aacrjournals.orgchemsrc.com At higher concentrations, cells tend to arrest at the G1/S border regardless of their p53 status. aacrjournals.org The checkpoint kinase CHK2 plays a role in controlling the S and G2/M phase arrests in response to the DNA damage caused by irofulven. nih.govnih.gov

Pharmacokinetics of this compound

The pharmacokinetic profile of irofulven is characterized by rapid elimination from the body and significant variability between individual patients. wikipedia.orgnih.gov Following intravenous administration, irofulven plasma concentrations are best described by a two-compartment model. nih.gov

Absorption Characteristics in Tumor Cells

A key feature of irofulven's mechanism is its rapid uptake into tumor cells. cancernetwork.comdrugbank.com This rapid absorption is a crucial first step for its cytotoxic activity, as it allows the compound to reach its intracellular targets, DNA and proteins, and interfere with cellular processes. drugbank.com Following uptake, irofulven and its metabolites are highly bound and retained within the cells for extended periods, contributing to its pro-apoptotic effects. aacrjournals.org Studies using radiolabeled irofulven have shown that it primarily localizes within the nuclear compartment of the cell, followed by the cytosol and membranes. nih.gov

Elimination Patterns and Variability

Irofulven is characterized by a very short terminal elimination half-life, with studies reporting mean half-life values ranging from approximately 2 to 10 minutes. researchgate.net One study reported a mean half-life of about 4.91 minutes, with the drug being detectable in plasma for only 15-30 minutes after the end of infusion. nih.gov Another study found the terminal half-life to be approximately 6 minutes. aacrjournals.org A population pharmacokinetic analysis determined a terminal half-life of less than 10 minutes. nih.gov

The clearance of irofulven from the plasma is high. nih.gov A population analysis estimated the clearance to be 616 L/h. nih.gov Another study reported a mean clearance of 4.57 L/min/m². nih.gov This high clearance is not significantly influenced by patient characteristics such as age, gender, body surface area, or body weight. nih.gov

A notable characteristic of irofulven's pharmacokinetics is the high interpatient variability. aacrjournals.orgwikipedia.orgnih.gov This variability has been observed in pharmacokinetic data and is thought to be partly due to the drug's short plasma half-life, which can make obtaining reliable end-of-infusion blood samples challenging. aacrjournals.org The variability is mainly attributed to a significant residual variability of 39%. nih.gov

The primary route of elimination for irofulven and its metabolites is through renal excretion. researchgate.netnih.gov A study using radiolabeled irofulven found that approximately 71.2% of the radioactivity was excreted in the urine within 144 hours, while only 2.9% was found in the feces. researchgate.netnih.gov

Pharmacokinetic Parameters of Irofulven

| Parameter | Value | Reference |

|---|---|---|

| Terminal Elimination Half-life | ~6 minutes | aacrjournals.org |

| < 10 minutes | nih.gov | |

| 2-10 minutes | researchgate.net | |

| 4.91 minutes | nih.gov | |

| Clearance | 616 L/h | nih.gov |

| 4.57 L/min/m² | nih.gov | |

| Apparent Volume of Distribution | 80-140 L/m² (for 30-min infusions) | aacrjournals.org |

| 37 L (central volume) | nih.gov | |

| Renal Excretion (% of dose) | 71.2% (of radioactivity) | researchgate.netnih.gov |

| Fecal Excretion (% of dose) | 2.9% (of radioactivity) | researchgate.netnih.gov |

Metabolite Characterization

Following administration, irofulven is metabolized into several compounds. researchgate.netnih.gov The presence of these metabolites is suggested by the finding that the terminal half-life of total radioactivity in plasma (116.5 hours) is significantly longer than that of the parent irofulven (0.3 hours). researchgate.netnih.gov

Twelve metabolites of irofulven have been detected in human plasma and urine. researchgate.netnih.gov Among these, a key metabolite is the cyclopropane (B1198618) ring-opened metabolite, identified as M2. researchgate.netnih.gov Seven other metabolites have been proposed to be glucuronide and glutathione (B108866) conjugates. researchgate.netnih.gov The formation of these metabolites indicates that the total radioactivity measured in human plasma is largely due to these metabolic products. researchgate.netnih.gov

Mechanisms of Drug Resistance and Strategies to Overcome Resistance to Rac Irofulven

Intrinsic Resistance Mechanisms to rac-Irofulven

Intrinsic resistance refers to the inherent lack of sensitivity of a cancer cell to a therapeutic agent. frontiersin.orgwho.int In the context of this compound, the primary mechanism of intrinsic resistance is a proficient Nucleotide Excision Repair (NER) pathway. nih.govurotoday.com The NER pathway is a highly conserved DNA repair mechanism that recognizes and repairs bulky DNA adducts, the type of damage induced by Irofulven (B1672183). nih.gov Cells with an intact and functional NER system can effectively repair the DNA lesions created by Irofulven, thus mitigating the drug's cytotoxic effects and demonstrating inherent resistance. nih.govaacrjournals.org

Specifically, the transcription-coupled NER (TC-NER) pathway plays a crucial role. nih.govaacrjournals.org Irofulven's cytotoxic lesions are preferentially recognized and repaired by TC-NER. researchgate.net Therefore, cancer cells with high NER activity are intrinsically less susceptible to Irofulven. researchgate.net Another identified intrinsic resistance mechanism involves the protein BRCA1, which, when activated, triggers cell cycle arrest, allowing the cell time to repair Irofulven-induced DNA damage. researchgate.net

Acquired Resistance Mechanisms to this compound

Acquired resistance develops in cancer cells after initial exposure and sensitivity to a drug. Research into acquired resistance to Irofulven has identified specific cellular changes. One study noted that acquired resistance to Irofulven is mediated by a novel and drug-specific mechanism associated with the overexpression of the ATP-binding cassette transporter A12 (ABCA12). researchgate.net

A critical finding in the study of Irofulven resistance is the lack of cross-resistance with platinum-based chemotherapies like cisplatin (B142131), particularly in NER-deficient tumors. aacrjournals.org Preclinical models have demonstrated that when NER-deficient cells are made resistant to cisplatin, they remain sensitive to Irofulven. nih.govurotoday.comaacrjournals.org This suggests that the mechanisms driving acquired cisplatin resistance are distinct from those that would confer resistance to Irofulven and that restoration of the NER pathway is not the mechanism of cisplatin resistance in these models. aacrjournals.org

Role of Nucleotide Excision Repair (NER) Deficiency in this compound Sensitivity

A pivotal aspect of Irofulven's activity is the synthetic lethal relationship identified between the drug and a deficiency in the NER pathway. nih.govnih.gov Synthetic lethality occurs when the combination of two genetic variations—in this case, a deficient NER pathway and exposure to Irofulven—leads to cell death, whereas either event alone is viable. Irofulven creates DNA lesions that can only be repaired by the NER pathway, making cells that lack this repair mechanism highly sensitive to the drug. urotoday.com

Human cells deficient in NER have been shown to be up to 30-fold more sensitive to the cytotoxic effects of Irofulven compared to NER-proficient cells. researchgate.net This hypersensitivity is particularly pronounced in cells with defects in the TC-NER sub-pathway. nih.govaacrjournals.org Inactivating mutations in several NER genes, including ERCC2, ERCC3, XPB, XPD, and XPG, have been shown to drive Irofulven sensitivity both in vitro and in vivo. nih.govresearchgate.net For instance, urothelial tumors with somatic mutations in ERCC2 show increased sensitivity to Irofulven. nih.govaacrjournals.orgnih.gov The expression level of the XPG endonuclease, in particular, has been correlated with Irofulven cytotoxicity. researchgate.net

| NER Complementation Group | Deficient Protein | Relative Sensitivity to Irofulven | Key Finding |

|---|---|---|---|

| XPA | XPA | Increased | XPA is required for the repair of Irofulven-induced damage. researchgate.net |

| XPB/CS | XPB | Highly Sensitive | Cells deficient in the XPB helicase show pronounced sensitivity. researchgate.net |

| XPD | XPD | Highly Sensitive | Cells deficient in the XPD helicase show pronounced sensitivity. researchgate.net |

| XPG | XPG | Increased | XPG endonuclease expression correlates with Irofulven cytotoxicity. researchgate.net |

| ERCC2-mutant | ERCC2 | Increased | Inactivating mutations in ERCC2 in bladder cancer cell lines render them sensitive to Irofulven. urotoday.com |

Impact of Multidrug Resistance (MDR) and Bcl-2 Expression

Multidrug resistance (MDR) is a common mechanism by which cancer cells become resistant to a broad range of chemotherapeutic agents, often through the overexpression of drug efflux pumps like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance Protein 1 (MRP1). nih.gov However, research indicates that Irofulven's cytotoxicity is not significantly affected by these common MDR mechanisms. nih.govnih.gov Studies have shown that Irofulven is not a substrate for P-glycoprotein or MRP1, allowing it to maintain efficacy in tumors that overexpress these transporters. nih.govresearchgate.net

Similarly, the overexpression of the anti-apoptotic protein Bcl-2, a known mechanism of resistance to apoptosis-inducing cancer therapies, does not substantially inhibit Irofulven's effectiveness. nih.gov While Bcl-2 overexpression can cause marginal or partial inhibition of some apoptotic effects, it does not prevent Irofulven from inducing cell death or inhibiting cell growth. nih.goviiarjournals.org The drug's ability to induce apoptosis appears to be largely independent of Bcl-2 status, potentially due to its dual reactivity with both DNA and proteins. nih.govaacrjournals.org

| Resistance Mechanism | Effect on Irofulven Cytotoxicity | Supporting Evidence |

|---|---|---|

| Multidrug Resistance (MDR) - P-glycoprotein/MRP1 | Not significantly affected | Irofulven is not a substrate for major multidrug transporters. nih.govresearchgate.net |

| Bcl-2 Overexpression | Largely independent / Not significantly affected | Irofulven retains pro-apoptotic and growth-inhibitory potential in cells with high Bcl-2 expression. nih.goviiarjournals.org |

Approaches to Abrogate Resistance to this compound

Strategies to overcome or bypass resistance to Irofulven primarily leverage its synthetic lethal relationship with NER deficiency.

Patient Selection: A key strategy is to identify patients whose tumors have a pre-existing NER deficiency. nih.govnih.gov Genomic screening for inactivating mutations in NER genes, such as ERCC2, can identify tumors that are most likely to respond to Irofulven. urotoday.com Mutational signatures that indicate NER pathway defects may also serve as biomarkers to predict sensitivity. nih.govaacrjournals.org

Treatment of Platinum-Refractory Tumors: Since acquired resistance to cisplatin in NER-deficient tumors does not confer cross-resistance to Irofulven, Irofulven presents a potential therapeutic option for patients with NER-deficient cancers that have progressed after platinum-based therapy. urotoday.comaacrjournals.org

Combination Therapies: Combining Irofulven with other agents is another promising approach.

PARP Inhibitors: Preclinical studies have shown a synergistic effect between Irofulven and PARP inhibitors in NER-mutant cancers. nih.gov

DNA Damaging Agents: Combining Irofulven with other DNA damaging agents like gemcitabine (B846) has shown at least additive, and in some cases greater than additive, efficacy in preclinical pancreatic cancer models. iiarjournals.org The rationale is that the NER system may be overwhelmed by damage at two distinct points, leading to enhanced apoptosis. nih.gov

Inhibition of Resistance Pathways: Targeting pathways that contribute to intrinsic resistance could enhance sensitivity. For example, inhibiting BRCA1 has been shown to sensitize cancer cells to Irofulven by preventing DNA damage repair. researchgate.net

Biomarkers and Patient Stratification in Rac Irofulven Therapy

Identification and Validation of Predictive Biomarkers

Predictive biomarkers are critical for guiding the selection of therapies by forecasting the likely benefit from a specific treatment. jhoponline.com For rac-Irofulven, research has focused on DNA repair pathways and apoptotic responses to identify patients who would derive the most benefit.

A substantial body of evidence points to the deficiency in the Nucleotide Excision Repair (NER) pathway as a key predictor of sensitivity to this compound. The NER pathway is a highly conserved DNA repair mechanism that recognizes and mends bulky intrastrand DNA adducts, the very type of damage induced by Irofulven (B1672183). nih.gov The NER pathway consists of two sub-pathways: global genome repair (GG-NER) and transcription-coupled repair (TC-NER). nih.govnih.gov

Research has demonstrated a synthetic lethal relationship between NER deficiency and Irofulven sensitivity. aacrjournals.orgroseliassociates.com Cells with a compromised NER pathway, particularly the TC-NER branch, are significantly more susceptible to the cytotoxic effects of Irofulven. nih.govaacrjournals.orgaacrjournals.org This is because the DNA lesions created by Irofulven are primarily repaired by TC-NER when encountered by RNA polymerase. nih.gov Inactivation of this pathway leads to unrepaired DNA damage, cell cycle arrest, and subsequent apoptosis. allarity.com

Studies have shown that human cells deficient in NER proteins can be up to 30 times more sensitive to Irofulven compared to cells with a proficient repair system. aacrjournals.org This hypersensitivity is particularly pronounced in cells with deficiencies in the helicases XPD and XPB. aacrjournals.org Furthermore, research in urothelial cancer has identified that somatic missense mutations in the NER gene ERCC2 confer increased sensitivity to Irofulven. aacrjournals.orgroseliassociates.com This finding is significant as it suggests that patients with tumors harboring such mutations, who may be ineligible for or refractory to platinum-based therapies, could be candidates for Irofulven treatment. aacrjournals.orgroseliassociates.com

The expression level of the XPG endonuclease, a component of the NER pathway, has also been correlated with Irofulven cytotoxicity, suggesting it could serve as a useful predictive marker. aacrjournals.org A composite mutational signature of NER deficiency has been developed and validated, showing a strong association with Irofulven sensitivity in preclinical models and potentially identifying patients likely to respond to NER-targeting agents. aacrjournals.orgroseliassociates.com This synthetic lethal approach has also been explored in clear cell renal cell carcinoma, where a subset of cases with NER deficiency and high PTGR1 expression may be responsive to Irofulven therapy. nih.gov

| Finding | Model System | Key Gene/Protein | Impact on Irofulven Sensitivity | Reference |

|---|---|---|---|---|

| NER-deficient cells show up to 30-fold increased sensitivity. | Human fibroblasts, cancer cell lines | General NER proteins | Increased cytotoxicity | aacrjournals.org |

| Synthetic lethal relationship identified between NER deficiency and Irofulven. | Urothelial cancer preclinical models | TC-NER pathway | Robust in vitro and in vivo responses | aacrjournals.orgroseliassociates.com |

| ERCC2 mutations confer increased sensitivity. | Urothelial cancer | ERCC2 | Increased sensitivity, even in cisplatin-resistant models | aacrjournals.orgroseliassociates.com |

| XPG expression correlates with cytotoxicity. | Solid tumor cell lines | XPG | Higher expression associated with increased sensitivity | aacrjournals.org |

| A subset of ccRCC with NER deficiency shows sensitivity. | Clear cell renal cell carcinoma (ccRCC) cell lines | NER pathway | Increased sensitivity in NER-deficient cells | nih.gov |

The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis, and its status often influences the efficacy of DNA-damaging agents. However, in the context of this compound, the predictive value of p53 status appears to be limited.

Studies using isogenic HCT116 cell lines (with and without functional p53) have indicated that the cytotoxic effects of Irofulven are independent of p53 status. nih.gov This suggests that both p53-proficient and p53-deficient tumors may respond to the drug. While Irofulven treatment can lead to the activation and accumulation of p53, this does not directly translate to increased chemosensitivity. nih.gov

Instead, the role of p53 in the response to Irofulven seems to be linked to the regulation of the cell cycle. In p53 wild-type cells, Irofulven induces a p53-dependent cell cycle arrest. nih.gov This arrest may influence the activation of other DNA damage response proteins like CHK2, but it does not appear to be a determinant of ultimate cell fate in response to the drug. nih.gov Therefore, p53 status is not considered a primary predictive biomarker for Irofulven sensitivity.

| Finding | Model System | Key Aspect Investigated | Conclusion | Reference |

|---|---|---|---|---|

| Chemosensitivity to Irofulven is not affected by p53 status. | Isogenic HCT116 p53+/+ and p53-/- cells | Clonogenic survival assay | Cytotoxicity is p53-independent. | nih.gov |

| Irofulven induces p53-dependent cell cycle arrest. | Ovarian cancer cells (A2780 p53-wild-type vs. CAOV3 p53-mutated) | Cell cycle analysis | p53 affects cell cycle control but not chemosensitivity. | nih.gov |

| Activation of CHK2 in response to Irofulven is related to p53 status. | Ovarian cancer cells | Western blot for CHK2 activation | p53 status influences DNA damage signaling pathways but not overall sensitivity. | nih.gov |

Irofulven is a potent inducer of apoptosis in various tumor cells. nih.gov The apoptotic response to Irofulven involves mitochondrial dysfunction, characterized by the early translocation of the pro-apoptotic protein Bax to the mitochondria, followed by the release of cytochrome c. nih.govaacrjournals.org This process initiates the activation of caspases, a family of proteases central to the execution of apoptosis.

Research has shown that Irofulven-induced apoptosis is mediated by the caspase cascade. nih.gov The processing of caspase-9 appears to be the initiating event, which then triggers a cascade involving other caspases. nih.gov The use of a broad-spectrum caspase inhibitor, Z-VAD-fmk, can inhibit the apoptotic process induced by Irofulven, confirming the role of caspases. nih.gov

Interestingly, studies have revealed that caspase-3, a key executioner caspase, is dispensable for Irofulven-induced apoptosis. nih.gov In breast cancer cell lines, Irofulven induced significant apoptosis regardless of their caspase-3 status (MCF-7 cells are caspase-3 deficient, while MDA-MB-231 cells are proficient). nih.gov This suggests that other caspases or alternative apoptotic pathways can compensate for the absence of caspase-3.

Furthermore, there is evidence for a substantial contribution of caspase-independent cell death pathways in the response to Irofulven. nih.gov Even when caspase-mediated DNA fragmentation is blocked, Irofulven can still inhibit cell growth and reduce viability. nih.gov This caspase-independent mechanism may involve the mitochondrial permeability transition. nih.govaacrjournals.org Therefore, while the activation of the caspase cascade is a feature of Irofulven's mechanism, the status of a single caspase, such as caspase-3, is not a reliable predictive biomarker. The drug's ability to induce cell death through multiple pathways suggests it may be effective even in tumors with defects in specific apoptotic components. nih.govwvu.edu

| Finding | Model System | Key Pathway/Protein | Conclusion | Reference |

|---|---|---|---|---|

| Irofulven-induced apoptosis is mediated by the caspase cascade. | Breast cancer and normal mammary epithelial cells | Caspases | A broad-spectrum caspase inhibitor (Z-VAD-fmk) blocked apoptosis. | nih.gov |

| Caspase-3 is dispensable for Irofulven-induced apoptosis. | MCF-7 (caspase-3 deficient) and MDA-MB-231 (caspase-3 proficient) breast cancer cells | Caspase-3 | Significant apoptosis occurred in both cell lines. | nih.gov |

| Caspase-9 initiates the caspase cascade in response to Irofulven. | Prostate tumor LNCaP-Pro5 cells | Caspase-9 | Processing of caspase-9 was the initial step in the caspase cascade. | nih.gov |

| A significant caspase-independent cell death pathway contributes to Irofulven's effect. | Prostate tumor LNCaP-Pro5 cells | Mitochondrial Permeability Transition | Inhibition of caspases did not fully rescue cells from death. | nih.gov |

| Apoptosis is regulated by caspases 2 and 9, while caspase 8 may confer resistance. | Breast cancer cells | Caspase-2, -8, -9 | Specific caspases have distinct roles in mediating or resisting apoptosis. | wvu.edu |

Prognostic Biomarkers in this compound Treatment

While predictive biomarkers forecast the response to a specific therapy, prognostic biomarkers provide information about the likely course of the disease, regardless of the treatment received. jhoponline.comleicabiosystems.com In the context of this compound, the distinction between predictive and prognostic markers is not always sharp, as the factors that predict sensitivity often correlate with disease aggressiveness.

The presence of a NER deficiency, particularly mutations in ERCC2, is a strong predictive biomarker for Irofulven sensitivity. aacrjournals.orgroseliassociates.com Concurrently, NER pathway defects can be considered to have prognostic implications. Tumors with impaired DNA repair mechanisms may have a different natural history or response to other therapies compared to NER-proficient tumors. For instance, in urothelial cancer, ERCC2 mutations are associated with sensitivity to cisplatin (B142131), another DNA-damaging agent. aacrjournals.orgroseliassociates.com Therefore, the NER status of a tumor provides prognostic information that can guide treatment sequencing and choices beyond just Irofulven.

Companion Diagnostics for Patient Selection

A companion diagnostic is an in vitro diagnostic device that provides information essential for the safe and effective use of a corresponding therapeutic product. fda.govnih.gov The development of a companion diagnostic for this compound is a logical step to translate the findings on predictive biomarkers into clinical practice, ensuring that the drug is administered to patients who are most likely to benefit.

Allarity Therapeutics has been involved in the development of a companion diagnostic for Irofulven using its Drug Response Predictor (DRP®) technology. allarity.comspringer.com This technology was developed and retrospectively validated to select patients for a Phase 2 clinical trial of Irofulven in metastatic castration-resistant prostate cancer (mCRPC). allarity.com The DRP® method is based on analyzing the genetic signature of a patient's cancer to predict the likelihood of response to a specific drug. allarity.com

Following an agreement, Lantern Pharma reacquired the global rights to develop and commercialize Irofulven and also received a license to use Allarity's Irofulven DRP® companion diagnostic. allarity.com Lantern Pharma's strategy includes focusing on patients with bladder and prostate cancers who have mutations in the ERCC2 or ERCC3 genes, which are critical components of the TC-NER pathway. allarity.com This approach directly leverages the understanding of NER deficiency as a predictive biomarker. The development of a companion diagnostic based on a composite mutational signature of NER deficiency is also a promising strategy to identify responsive patients. aacrjournals.orgroseliassociates.com The ultimate goal of such a diagnostic is to move Irofulven from a drug with modest activity in unselected populations to a highly effective agent in a biomarker-selected patient group. nih.govroseliassociates.com

Toxicology and Safety Profile of Rac Irofulven

Hematologic Toxicities of rac-Irofulven

Hematologic toxicity is a primary dose-limiting factor for Irofulven (B1672183). researchgate.net Myelosuppression, the suppression of bone marrow's ability to produce blood cells, is a common side effect of many chemotherapeutic agents and is a key toxicity associated with Irofulven. nih.govresearchgate.netmyeloma.org.ukg1therapeutics.com This condition can lead to reduced levels of neutrophils (neutropenia) and platelets (thrombocytopenia). myeloma.org.ukresearchgate.net

Neutropenia

Neutropenia, a decrease in the number of neutrophils, is a significant hematologic toxicity observed with Irofulven treatment. researchgate.net In a phase I study where Irofulven was administered daily for five days, Grade 4 neutropenia was a dose-limiting toxicity at the highest dose level tested. nih.govresearchgate.net Another randomized phase II study in patients with hormone-refractory prostate cancer reported Grade 3-4 neutropenia in 22% of patients receiving Irofulven and prednisone, and in 15% of patients receiving Irofulven combined with capecitabine (B1668275) and prednisone. ascopubs.orgresearchgate.net In a phase II trial for ovarian cancer, Grade 4 hematologic toxicity was limited to reversible neutropenia. nih.govresearchgate.netnih.gov In some cases, febrile neutropenia, a medical emergency, has been observed. researchgate.net

Thrombocytopenia

Thrombocytopenia, a condition characterized by a low platelet count, is another major hematologic side effect of Irofulven. researchgate.netnih.gov It has been identified as a dose-limiting toxicity in clinical trials. aacrjournals.org Persistent thrombocytopenia was a reason for the intolerability of repetitive dosing in a phase I study. nih.govresearchgate.net In a study evaluating weekly or biweekly administration, protracted Grade 2/3 thrombocytopenia was the main cause for treatment delays, and some patients discontinued (B1498344) therapy due to non-recovery from this condition. aacrjournals.org However, severe (Grade 4) thrombocytopenia was uncommon in that trial. aacrjournals.org A phase II study in hormone-refractory prostate cancer patients documented Grade 3-4 thrombocytopenia in 23% of patients in the Irofulven/prednisone arm and 21% in the Irofulven/capecitabine/prednisone arm. ascopubs.orgresearchgate.net Similarly, a trial in ovarian cancer patients reported reversible Grade 4 thrombocytopenia. nih.govresearchgate.netnih.gov

Myelosuppression

Myelosuppression is a dose-limiting toxicity of Irofulven when administered on a daily schedule for five consecutive days every four weeks. nih.govresearchgate.net This bone marrow suppression is the underlying cause of the observed neutropenia and thrombocytopenia. researchgate.netmyeloma.org.uk The effect of Irofulven on hematopoietic stem and progenitor cells in the bone marrow leads to a decrease in the production of these essential blood components. g1therapeutics.com Different dosing schedules have been explored to mitigate this toxicity while maintaining antitumor effects. nih.govaacrjournals.org Intermittent schedules, such as weekly or biweekly administration, have generally demonstrated a more manageable hematologic toxicity profile compared to daily schedules. aacrjournals.org

| Toxicity | Grade | Incidence | Clinical Trial Context | Source |

|---|---|---|---|---|

| Neutropenia | 3-4 | 22% | Randomized Phase II in HRPC (Irofulven/Prednisone arm) | ascopubs.orgresearchgate.net |

| Neutropenia | 3-4 | 15% | Randomized Phase II in HRPC (Irofulven/Capecitabine/Prednisone arm) | ascopubs.orgresearchgate.net |